1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene
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Overview
Description
1-Chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a chlorine atom, a methoxyphenoxy group, and a propoxy chain
Preparation Methods
The synthesis of 1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene typically involves multiple steps:
Starting Materials: The synthesis begins with 2-methoxyphenol and 1-chloro-2-methyl-4-nitrobenzene.
Etherification: The first step involves the etherification of 2-methoxyphenol with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(2-methoxyphenoxy)propanol.
Nitration: The next step is the nitration of 1-chloro-2-methyl-4-nitrobenzene to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Coupling: Finally, the amine is coupled with 3-(2-methoxyphenoxy)propanol under basic conditions to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene undergoes various chemical reactions:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The aromatic ring can undergo reduction reactions, such as hydrogenation, to form cyclohexane derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include bases like potassium carbonate, reducing agents like iron powder, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
1-Chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene can be compared with similar compounds such as:
1-Chloro-4-[3-(2-hydroxyphenoxy)propoxy]-2-methylbenzene: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
1-Chloro-4-[3-(2-ethoxyphenoxy)propoxy]-2-methylbenzene: The ethoxy group can influence the compound’s solubility and interaction with other molecules.
1-Chloro-4-[3-(2-methylphenoxy)propoxy]-2-methylbenzene: The presence of a methyl group can alter the compound’s steric properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-13-12-14(8-9-15(13)18)20-10-5-11-21-17-7-4-3-6-16(17)19-2/h3-4,6-9,12H,5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBFRFHRNWCUBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCOC2=CC=CC=C2OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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